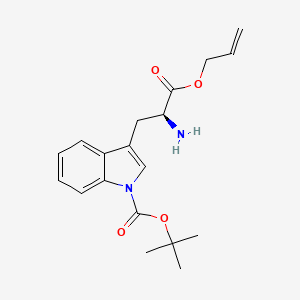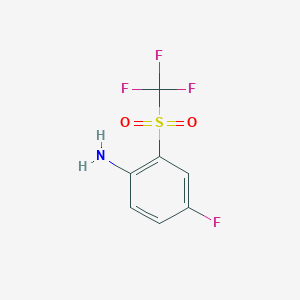
4-Fluoro-2-(trifluoromethylsulphonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(trifluoromethylsulphonyl)aniline is an aniline derivative characterized by the presence of both fluorine and trifluoromethylsulfonyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The molecular formula of this compound is C7H5F4NO2S, and it has a molecular weight of 243.17 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-aminophenol with a trifluoromethylsulfonylating agent in the presence of a base such as potassium tert-butoxide in anhydrous DMF (dimethylformamide) . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 4-Fluoro-2-(trifluoromethylsulphonyl)aniline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and real-time monitoring of reactions can enhance the scalability and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-(trifluoromethylsulphonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the trifluoromethylsulfonyl group.
Substitution: The fluorine atom and the trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the aniline framework .
Applications De Recherche Scientifique
4-Fluoro-2-(trifluoromethylsulphonyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-(trifluoromethylsulphonyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethylsulfonyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethylsulfonyl)aniline: Similar in structure but lacks the fluorine atom at the 2-position.
4-Fluoro-2-(methylsulfonyl)aniline: Similar but has a methylsulfonyl group instead of a trifluoromethylsulfonyl group.
Uniqueness
4-Fluoro-2-(trifluoromethylsulphonyl)aniline is unique due to the simultaneous presence of both fluorine and trifluoromethylsulfonyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H5F4NO2S |
|---|---|
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
4-fluoro-2-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H5F4NO2S/c8-4-1-2-5(12)6(3-4)15(13,14)7(9,10)11/h1-3H,12H2 |
Clé InChI |
BSJZYMLIXOGEKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)S(=O)(=O)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



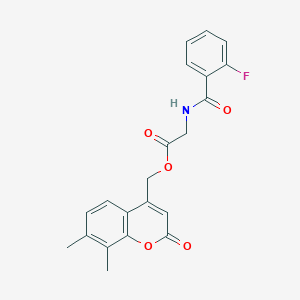
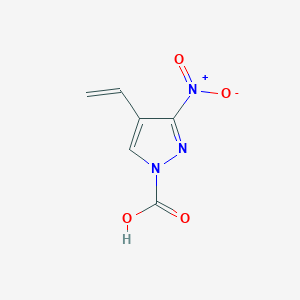
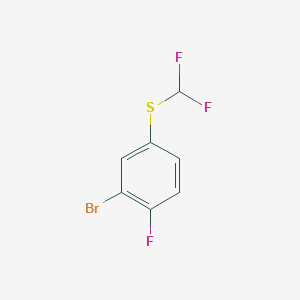
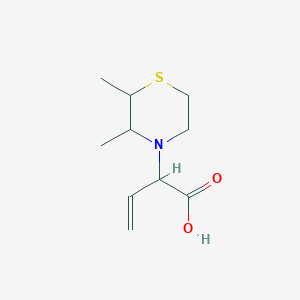
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
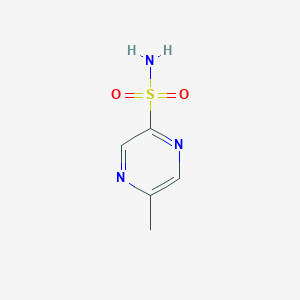
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
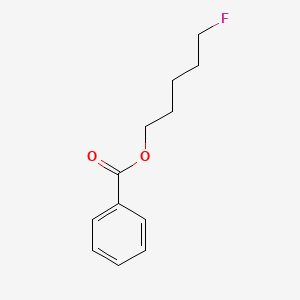
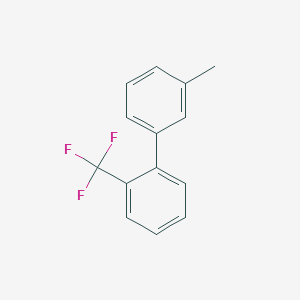

![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)
